molecular formula C7H11F2NO2 B8167969 Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Cat. No.: B8167969
M. Wt: 179.16 g/mol
InChI Key: NBFLZXOXCHJURD-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate typically involves the reaction of 2,2-difluoroethylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a [2 + 2] cycloaddition reaction between an aziridine and an alkene, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoroethyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-fluoroethyl)azetidine-3-carboxylate
  • Methyl 1-(2,2-dichloroethyl)azetidine-3-carboxylate
  • Methyl 1-(2,2-dibromoethyl)azetidine-3-carboxylate

Uniqueness

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, alongside relevant case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the azetidine family of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the 2,2-difluoroethyl group is significant as it can enhance the compound's biological activity through increased lipophilicity and stability.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For instance, a common synthetic route may involve the reaction of an appropriate carboxylic acid with an amine derivative followed by cyclization to form the azetidine ring.

Anticancer Properties

Research indicates that compounds with an azetidine structure exhibit significant anticancer activity. A study highlighted the antiproliferative effects of azetidinone derivatives against various human cancer cell lines, including breast and prostate cancers. This compound has been evaluated for similar properties, showing promise in inhibiting cell proliferation at nanomolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-7 (Breast Cancer)50
Methyl 4-(2,2-difluoroethyl)piperidine-3-carboxylateMDA-MB-231 (Breast Cancer)45
4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-onePC-3 (Prostate Cancer)30

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors implicated in tumor growth and survival. The fluorinated substituent may enhance binding affinity and selectivity towards these targets.

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. Additionally, it may inhibit key signaling pathways that promote cell proliferation.

Case Studies

A notable case study involved the evaluation of various azetidine derivatives for their anticancer potential. In this study, this compound was tested alongside other structural analogs. The results indicated a significant reduction in tumor cell viability compared to control groups, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c1-12-7(11)5-2-10(3-5)4-6(8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFLZXOXCHJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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